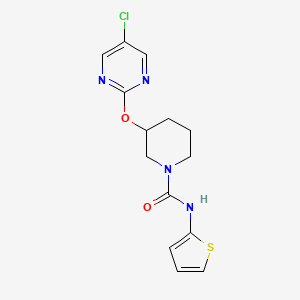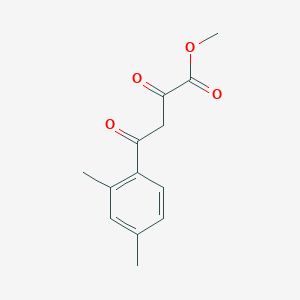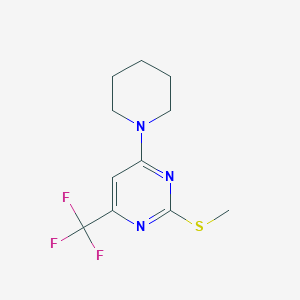![molecular formula C18H18N4O2S B2808797 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea CAS No. 2034332-93-7](/img/structure/B2808797.png)
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
BenchChem offers high-quality 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Compounds
Research has explored the synthesis of novel pyridine and naphthyridine derivatives, including reactions with furan and thiophen compounds to yield a variety of heterocyclic frameworks. These synthetic pathways are significant for developing compounds with potential biological activities (Abdelrazek et al., 2010). Additionally, the synthesis of 6-thiophen-2-yl and 6-furan-2-ylthiazolo[2,3-a]pyridine derivatives has been reported, showcasing the utility of activated nitriles in heterocyclic synthesis (Osman et al., 1986).
Antipsychotic Potential
A study by Raviña et al. (2000) on butyrophenones, which are structurally related to the chemical compound , highlighted their affinity for dopamine and serotonin receptors. This suggests potential antipsychotic applications, emphasizing the importance of conformationally restricted compounds in the search for new therapeutic agents (Raviña et al., 2000).
Antimicrobial and Anticancer Activities
Novel urea derivatives have been synthesized and evaluated for antimicrobial activity and cytotoxicity. These compounds, including those related to the chemical structure in focus, have shown promising results against various bacterial and fungal pathogens, as well as cytotoxicity against cancer cell lines (Shankar et al., 2017). This highlights the compound's relevance in developing new antimicrobial and anticancer agents.
Molecular Modelling and QSAR Studies
The compound's related structures have been subject to QSAR (Quantitative Structure-Activity Relationship) studies to understand better the pharmacophoric features responsible for their biological activity. Such studies are crucial for designing compounds with enhanced efficacy and reduced toxicity, offering insights into the molecular basis of their antimicrobial properties (Buha et al., 2012).
Conformational Studies and Receptor Behaviors
Conformationally constrained derivatives of the compound have been studied for their pharmacological effects on serotonin receptors. Such studies provide valuable information on the structural requirements for receptor affinity and the potential development of new therapeutic agents (Brea et al., 2003).
Propiedades
IUPAC Name |
1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-17(22-18-21-15-3-1-2-4-16(15)25-18)20-10-12-5-6-14(19-9-12)13-7-8-24-11-13/h5-9,11H,1-4,10H2,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNSSMRFVZJPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2808714.png)

![2-[(4-Methyloxan-4-yl)oxy]acetic acid](/img/structure/B2808718.png)




![N-[(3-Methyl-2-thienyl)methyl]-2-butanamine hydrochloride](/img/structure/B2808725.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2808726.png)
![Cyclohexyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2808727.png)
![3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole](/img/structure/B2808729.png)
![4-Methoxy-1-methyl-5-[4-(3-methylimidazol-4-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2808730.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2808734.png)